molecular formula C12H15NO2 B2485862 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- CAS No. 898377-38-3

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-

Cat. No.: B2485862
CAS No.: 898377-38-3
M. Wt: 205.257
InChI Key: ANQBUBVGJORSTE-UHFFFAOYSA-N
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Description

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is a heterocyclic organic compound that belongs to the indole family It is characterized by a fused benzene and pyrrole ring system, with a carboxylic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- typically involves the reaction of indene with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-3-carboxylic acid: Another indene derivative with a carboxylic acid group at a different position.

    1H-Indole-2-carboxylic acid: A similar compound with an indole structure and a carboxylic acid group.

Uniqueness

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1H-Indene-1-carboxylic acid derivatives typically involves several chemical reactions. One common method is the Perkin reaction, which facilitates the formation of indene derivatives through the reaction of phthalic anhydrides with activated methylene compounds. This method has been optimized to yield various substituted indenes that exhibit significant biological activities .

Anticholinesterase Activity

Research has indicated that derivatives of 1H-indene-2-carboxylic acids show promising anticholinesterase activity, which is crucial for developing treatments for Alzheimer's disease. A study synthesized a series of 5,6-dimethoxy-1H-indene-2-carboxamides and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, compounds 20 and 21 exhibited IC50 values of 1.08 µM and 1.09 µM against BuChE, indicating potent inhibitory effects .

Amyloid Beta Inhibition

In addition to cholinesterase inhibition, these compounds also demonstrated significant inhibition of amyloid beta (Aβ) aggregation. The thioflavin T assay results highlighted that certain indene derivatives could effectively prevent Aβ fibrillation, a hallmark of Alzheimer's pathology. Kinetic analysis suggested that the most effective inhibitors acted as noncompetitive inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of 1H-indene derivatives can be attributed to specific structural features. The presence of electron-donating groups such as methoxy or dimethylamino groups enhances the compound's ability to interact with biological targets. The following table summarizes key SAR findings:

CompoundR GroupAChE IC50 (µM)BuChE IC50 (µM)Aβ Inhibition
20DimethoxyNot tested1.08Yes
21DimethoxyNot tested1.09Yes
22MethylNot tested>10No

Case Study: Alzheimer’s Disease Treatment

A significant study focused on the potential of these compounds as multifunctional agents for Alzheimer's treatment. The research involved a series of in vitro assays to evaluate both cholinergic activity and amyloid aggregation inhibition. The results demonstrated that specific modifications in the indene structure led to enhanced therapeutic profiles, suggesting a dual-action mechanism beneficial for AD management .

Case Study: Antituberculosis Activity

Another area of interest is the exploration of indene derivatives in treating tuberculosis (TB). Some studies have investigated how modifications in the indene structure can lead to enhanced activity against Mycobacterium tuberculosis. Compounds derived from indanones have shown promising results in inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism .

Properties

IUPAC Name

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQBUBVGJORSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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